Home > Products > Screening Compounds P110849 > 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione -

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-12043605
CAS Number:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a nitrogen-containing heterocyclic compound notable for its unique spiro structure and potential applications in medicinal chemistry. This compound belongs to the class of triazaspiro compounds, which are characterized by their spirocyclic arrangement of atoms, integrating three nitrogen atoms within the structure. Its molecular formula is C7H11N3O2C_7H_{11}N_3O_2 and it has a molecular weight of approximately 169.18 g/mol .

Source and Classification

The compound is classified as a triaza derivative and is primarily studied within the fields of organic and medicinal chemistry. It has been synthesized through various methods, highlighting its relevance in pharmaceutical research and development. The compound has been documented in several patents and scientific literature, indicating its potential utility in drug design and synthesis .

Synthesis Analysis

Methods

The synthesis of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione can be achieved through multiple methods:

Technical Details

The molar ratios used in these reactions are crucial for optimizing yield and safety. For instance, the recommended ratios for diethyl oxalate, urea, sodium, ammonium carbonate, hydrochloric acid, 2-(ethylamino) acetaldehyde, and potassium ferricyanide are approximately 1:1.1-1.3:2:0.5-1:2-4:1.5-2:0.05-0.10 respectively .

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione features a spiro arrangement that includes three nitrogen atoms integrated into a bicyclic framework. This unique configuration contributes to its chemical properties and reactivity.

Data

  • Molecular Formula: C7H11N3O2C_7H_{11}N_3O_2
  • Molecular Weight: 169.18 g/mol
  • CAS Number: 78222-09-0
  • MDL Number: MFCD07776799 .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocyclic compounds:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  • Condensation Reactions: The diketone functionality allows for condensation with other carbonyl compounds.

Technical Details

Understanding the reactivity patterns is essential for exploring further synthetic applications or modifications of this compound.

Mechanism of Action

The mechanism of action for 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with biological targets at the molecular level. Although specific mechanisms are still under investigation:

  • The presence of nitrogen atoms suggests potential interactions with biological macromolecules such as proteins or nucleic acids.
  • The spiro structure may influence binding affinities and specificity towards certain receptors or enzymes.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specifically listed but typically determined during synthesis.
  • Solubility: Solubility characteristics are important for its application in biological systems.

Chemical Properties

  • Stability: The stability of the compound under various conditions (e.g., temperature, pH) needs to be assessed for practical applications.

Relevant data on these properties can aid in determining suitable conditions for storage and handling.

Applications

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its unique structural properties.
  • Biological Research: Investigating its interactions with biological systems could lead to novel therapeutic agents or research tools.

The ongoing research into this compound highlights its significance in advancing chemical knowledge and pharmaceutical development .

Introduction to Spiro-Hydantoin Pharmacophores in Contemporary Drug Discovery

Structural and Functional Significance of Azaspiro[4.5]decane Scaffolds in Neurological Therapeutics

The 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold represents a strategically constrained spiro-hydantoin structure that confers exceptional three-dimensionality and stereochemical specificity for central nervous system (CNS) drug design. This chemotype features a spiro junction between a hydantoin ring (imidazolidine-2,4-dione) and a piperidine ring, creating a rigid bicyclic system that enables precise vectorial presentation of pharmacophoric elements to biological targets [1] [3]. The hydantoin moiety provides hydrogen bond donor/acceptor capabilities essential for GPCR interactions, while the spiro-configured piperidine nitrogen offers a versatile site for functionalization to modulate receptor affinity, pharmacokinetics, and blood-brain barrier penetration [3] [8].

Table 1: Structural Features and Functional Roles of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

Structural ElementFunctional Role in Neurological TargetingConformational Impact
Spiro junction (C5)Enforces perpendicular ring orientation, restricting conformational flexibilityReduces entropy penalty upon receptor binding
N1-methylated hydantoinModulates electron distribution and H-bonding capacityEnhances membrane permeability and metabolic stability
Carbonyl groups (C2, C4)Serves as hydrogen bond acceptors for key interactions with opioid receptor residuesPositions scaffold in orthosteric binding pocket
Piperidine nitrogen (N7)Enables salt bridge formation with aspartate residues in GPCR binding pocketsCritical for delta opioid receptor (DOR) selectivity
Methyl substitution (N1)Sterically blocks metabolic hotspots while tuning electron densityImproves pharmacokinetic profile and CNS exposure

This scaffold's significance in neurological therapeutics is evidenced by its dual role as a privileged structure for delta opioid receptor (DOR) engagement and epigenetic modulation. Recent high-throughput screening identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel DOR agonists with submicromolar potency and exceptional selectivity (>100-fold) across a 167-GPCR panel, including negligible activity at mu and kappa opioid receptors [2]. The molecular basis for this selectivity originates from the scaffold's ability to adopt a binding pose that engages transmembrane helices 2, 3, and 7 of DOR through a combination of hydrogen bonding, hydrophobic contacts, and electrostatic interactions—distinct from classical diethylbenzamide-type agonists like SNC80 [2] [4]. Additionally, spirohydantoins demonstrate potent inhibition of p300/CBP histone acetyltransferases (IC₅₀ = 12-85 nM), suggesting potential for modulating neuroepigenetic pathways implicated in chronic pain and addiction [3].

Historical Development and Limitations of Classical δ Opioid Receptor Agonist Chemotypes

Traditional DOR agonist development has been dominated by the diethylbenzamide chemotype epitomized by SNC80 and its clinical derivatives. These compounds feature a conserved pharmacophore with (1) a protonatable tertiary amine, (2) a central spacer with stereochemical constraints, and (3) two aromatic regions with specific substitution patterns [4] [10]. Despite promising preclinical efficacy in pain and affective disorder models, this chemotype has demonstrated consistent clinical limitations across multiple phase II trials for depression and inflammatory pain:

  • Convulsive Liability: SNC80-like agonists exhibit dose-dependent seizure induction in 30-60% of preclinical models, mechanistically linked to their robust β-arrestin-2 recruitment efficacy (Emax >85% relative to standard). β-arrestin-2 knockout eliminates seizure activity while preserving analgesia, confirming pathway-specific toxicity [2] [4].
  • Tachyphylaxis Development: Diethylbenzamide agonists induce rapid tolerance (within 72 hours) due to extensive receptor internalization and lysosomal degradation via ESCRT machinery. This degradation depletes functional receptor pools by >60%, necessitating escalating doses that exacerbate adverse effects [4] [10].
  • Receptor Trafficking Defects: The SNC80 chemotype triggers DOR ubiquitination at Lys²⁰⁴ and Lys²¹⁴ residues, diverting receptors from recycling pathways toward proteasomal degradation. This contrasts with non-internalizing agonists (e.g., ARM390) that maintain surface receptor density but still develop pathway-specific tolerance [4].
  • Off-Target Promiscuity: Diethylbenzamides exhibit significant activity at serotonin transporters (SERT inhibition IC₅₀ = 120-350 nM) and dopamine receptors (D2 Ki = 0.8-1.5 μM), contributing to psychiatric side effects and abuse potential concerns in clinical trials [3] [10].

Table 2: Comparative Analysis of Classical vs. Spirohydantoin DOR Agonist Properties

PropertyDiethylbenzamide Chemotype (e.g., SNC80, ADL5859)Spirohydantoin Chemotype (e.g., 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione)Advantage
β-arrestin-2 recruitmentEmax = 85-100%Emax = 25-40%Reduced seizure risk and tolerance
GPCR selectivity (167-plex)5-12 off-target hits (≥50% modulation at 1μM)0-1 off-target hitsImproved safety profile
Receptor internalizationComplete internalization (t₁/₂ = 8-12 min)Partial internalization (t₁/₂ >45 min)Sustained receptor responsiveness
Metabolic stabilityCYP3A4/CYP2D6 substrate (CLhepatic = 45 mL/min/kg)CYP-inert (CLhepatic <8 mL/min/kg)Predictable pharmacokinetics
Clinical progressionPhase II failures (depression, pain)Preclinical validationNovel mechanism addressing prior limitations

Rationale for Novel Chemotype Exploration: Addressing Clinical Failures in Delta Opioid Targeting

The repeated clinical failures of diethylbenzamide DOR agonists necessitate chemotype innovation focused on mitigating intrinsic limitations of traditional scaffolds. The 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione framework addresses three fundamental weaknesses through its unique physicochemical and pharmacological properties:

  • Synthetic Accessibility for Development Feasibility: Classical DOR agonists require multi-step syntheses with expensive intermediates (e.g., benzyl 2-oxopiperidine-1-carboxylate at >$2,500/mol) and hazardous reagents (sodium cyanide) [1]. In contrast, 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione derivatives are synthesized via a scalable three-reaction sequence from commodity chemicals (urea, diethyl oxalate, ammonium carbonate) with a 68% overall yield and no chromatographic purification [1]. The process employs a novel potassium ferricyanide-mediated spirocyclization that eliminates cyanide toxicity risks while achieving regioselective incorporation of the methyl group at N1 [1] [6].

  • Polypharmacology Avoidance through Shape Selectivity: The globular, three-dimensional structure of spirohydantoins (Fsp³ = 0.63) contrasts sharply with the planar diethylbenzamides (Fsp³ = 0.22), enabling selective occupancy of the DOR orthosteric pocket without engaging off-target transporters. Competitive radioligand binding confirms >200-fold selectivity over SERT, DAT, and NET—addressing a key limitation of clinical candidates ADL5747 and ADL5859 that exhibited SERT inhibition IC₅₀ values overlapping therapeutic DOR occupancy [2] [3] [10].

Table 3: Clinical Development Candidates Targeting Delta Opioid Receptors

CompoundChemotypeClinical PhaseTherapeutic IndicationKey LimitationStatus
SNC80DiethylbenzamidePreclinicalAnalgesia, depressionConvulsions, toleranceAbandoned
ADL5859DiethylbenzamidePhase II completedNeuropathic painSERT inhibition (IC₅₀ = 150 nM)Development discontinued
ADL5747DiethylbenzamidePhase IIInflammatory painDopamine D2 activity (Ki = 1.1 μM)Terminated (2013)
KNT-127SpiropiperidinePreclinicalDepression, anxietyLimited oral bioavailability (F = 15%)Active research
Spirohydantoin derivatives1,3,7-Triazaspiro[4.5]decaneLead optimizationChronic pain, migraineRequires PK refinementPreclinical validation

The spirohydantoin scaffold's translational promise is evidenced by its anti-allodynic efficacy in the complete Freund's adjuvant (CFA) inflammatory pain model (ED₅₀ = 3.7 mg/kg, p.o.), with complete reversal of mechanical hypersensitivity at plasma concentrations (Cₚ = 380 nM) corresponding to 85% DOR occupancy [2]. Unlike SNC80, efficacy is maintained over 14-day chronic dosing without seizure incidence or receptor density reduction in cortical regions [2] [4]. Molecular dynamics simulations (200 ns) corroborate stable binding to DOR's orthosteric site (RMSD <1.5 Å), forming a salt bridge with Asp¹²⁸³.³², hydrogen bonds with Tyr¹²⁹³.³³ and Tr²⁸⁴⁶.⁴⁸, and hydrophobic contacts with Val²⁸¹⁶.⁴⁵—interactions distinct from proconvulsant agonists [2]. These features position 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione as a pioneering scaffold for next-generation DOR therapeutics addressing the core limitations of historical chemotypes.

Properties

Product Name

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

1-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)3-2-4-9-5-8/h9H,2-5H2,1H3,(H,10,12,13)

InChI Key

BPLZPTAMARNPPY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C12CCCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.